4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride
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Overview
Description
4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride is a chemical compound with the molecular formula C6H8N2O·HCl. It is a bicyclic compound featuring an oxirane ring (epoxide) and a nitrile group, which makes it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Epoxide Opening Reaction: The compound can be synthesized by opening an epoxide ring with an amine under acidic conditions.
Nitrile Formation: The nitrile group can be introduced through a dehydration reaction of an amide precursor.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions can optimize the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted epoxides or amines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Epoxides: Other epoxide-containing compounds with different substituents.
Nitriles: Other nitrile-containing compounds with varying ring structures.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure allows for a wide range of chemical transformations, making it an important intermediate in organic synthesis.
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Properties
Molecular Formula |
C6H9ClN2O |
---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
4-amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H8N2O.ClH/c7-3-6-1-5(8,2-6)4-9-6;/h1-2,4,8H2;1H |
InChI Key |
UGCSXGGPXDJTDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C#N)N.Cl |
Origin of Product |
United States |
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